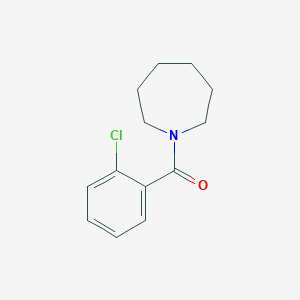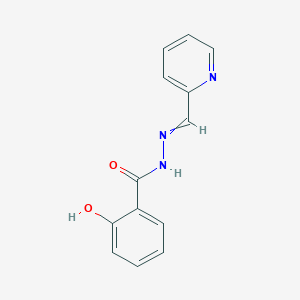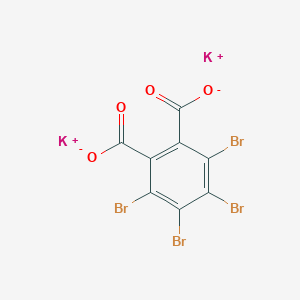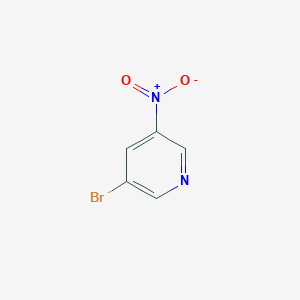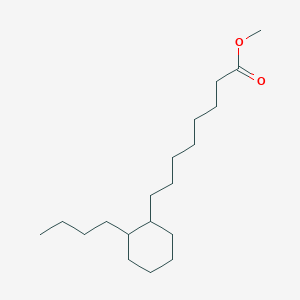
Methyl 8-(2-butylcyclohexyl)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-(2-butylcyclohexyl)octanoate (MBO) is a synthetic fragrance compound that is widely used in the perfume and cosmetic industry. It is a clear, colorless liquid with a pleasant odor and is known for its long-lasting fragrance. MBO has been extensively studied for its potential applications in scientific research, particularly in the field of olfactory perception and behavior.
Mecanismo De Acción
Methyl 8-(2-butylcyclohexyl)octanoate acts as a ligand for specific olfactory receptors in the nose, leading to the activation of specific neural pathways that are responsible for odor perception. The exact mechanism of action of Methyl 8-(2-butylcyclohexyl)octanoate is not fully understood, but it is believed to involve the binding of Methyl 8-(2-butylcyclohexyl)octanoate to specific receptor proteins on the surface of olfactory receptor cells in the nose.
Efectos Bioquímicos Y Fisiológicos
Methyl 8-(2-butylcyclohexyl)octanoate has been shown to have a wide range of biochemical and physiological effects in animals and humans. It can induce changes in heart rate, blood pressure, and respiratory rate, and can also affect the release of certain hormones and neurotransmitters in the brain. The exact mechanisms underlying these effects are not fully understood, but they are believed to involve the activation of specific neural pathways in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 8-(2-butylcyclohexyl)octanoate has several advantages as a research tool, including its high potency, long-lasting fragrance, and easy availability. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage. Researchers must take appropriate safety precautions when working with Methyl 8-(2-butylcyclohexyl)octanoate to avoid any potential health hazards.
Direcciones Futuras
There are several potential directions for future research on Methyl 8-(2-butylcyclohexyl)octanoate, including:
1. Investigating the neural mechanisms underlying olfactory perception and behavior in different animal species.
2. Studying the effects of Methyl 8-(2-butylcyclohexyl)octanoate on human olfactory perception and behavior, including its potential use in the development of new fragrance products.
3. Developing new synthetic fragrance compounds based on the structure of Methyl 8-(2-butylcyclohexyl)octanoate, with improved potency, safety, and stability.
4. Exploring the potential therapeutic applications of Methyl 8-(2-butylcyclohexyl)octanoate in the treatment of olfactory disorders and other neurological conditions.
5. Investigating the environmental impact of Methyl 8-(2-butylcyclohexyl)octanoate and other synthetic fragrance compounds, including their potential effects on air quality and human health.
In conclusion, Methyl 8-(2-butylcyclohexyl)octanoate is a synthetic fragrance compound that has been extensively studied for its potential applications in scientific research, particularly in the field of olfactory perception and behavior. It has several advantages as a research tool, including its high potency and long-lasting fragrance, but also has some limitations that must be carefully considered. There are several potential directions for future research on Methyl 8-(2-butylcyclohexyl)octanoate, including investigating the neural mechanisms underlying olfactory perception and behavior, developing new synthetic fragrance compounds, and exploring potential therapeutic applications.
Métodos De Síntesis
Methyl 8-(2-butylcyclohexyl)octanoate is synthesized through a multi-step process involving the reaction of cyclohexanone with n-butylmagnesium bromide, followed by esterification with octanoic acid and methylation with dimethyl sulfate. The final product is purified through distillation and recrystallization to obtain a high-purity compound.
Aplicaciones Científicas De Investigación
Methyl 8-(2-butylcyclohexyl)octanoate has been used extensively in scientific research to study the olfactory perception and behavior of animals and humans. It is a potent odorant that can activate specific olfactory receptors in the nose, leading to the perception of a specific odor. Methyl 8-(2-butylcyclohexyl)octanoate has been used in various studies to investigate the neural mechanisms underlying olfactory perception and to understand how different odorants are processed in the brain.
Propiedades
Número CAS |
16847-05-5 |
|---|---|
Nombre del producto |
Methyl 8-(2-butylcyclohexyl)octanoate |
Fórmula molecular |
C19H36O2 |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
methyl 8-(2-butylcyclohexyl)octanoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-12-17-14-10-11-15-18(17)13-8-6-5-7-9-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
MCPUIPZASRSCFE-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCCC1CCCCCCCC(=O)OC |
SMILES canónico |
CCCCC1CCCCC1CCCCCCCC(=O)OC |
Sinónimos |
2-Butylcyclohexaneoctanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



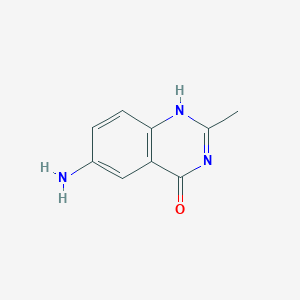
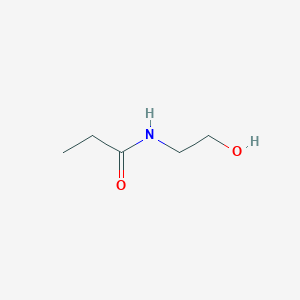
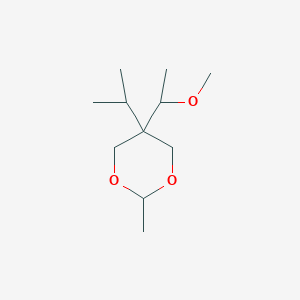
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

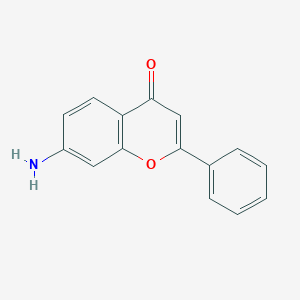
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
